1-Cyclopropyl-2-(3-(trifluoromethyl)phenyl)ethan-1-one
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Overview
Description
1-Cyclopropyl-2-(3-(trifluoromethyl)phenyl)ethan-1-one is an organic compound with the molecular formula C₁₂H₁₁F₃O and a molecular weight of 228.21 g/mol . It is characterized by the presence of a cyclopropyl group and a trifluoromethyl-substituted phenyl ring, making it a versatile small molecule scaffold .
Preparation Methods
The synthesis of 1-Cyclopropyl-2-(3-(trifluoromethyl)phenyl)ethan-1-one typically involves the reaction of cyclopropyl ketone with 3-(trifluoromethyl)benzaldehyde under specific conditions. One common method includes the use of lithium diisopropylamide (LDA) as a base in tetrahydrofuran (THF) at low temperatures . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
1-Cyclopropyl-2-(3-(trifluoromethyl)phenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert it to alcohols using reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions under appropriate conditions.
Scientific Research Applications
1-Cyclopropyl-2-(3-(trifluoromethyl)phenyl)ethan-1-one is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein-ligand binding.
Industry: Employed in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-2-(3-(trifluoromethyl)phenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and trifluoromethyl groups contribute to its binding affinity and specificity. The exact pathways and targets depend on the context of its application, such as inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
1-Cyclopropyl-2-(3-(trifluoromethyl)phenyl)ethan-1-one can be compared with similar compounds like:
2-Cyclopropyl-1-(3-(trifluoromethyl)phenyl)ethan-1-one: Similar structure but different positional isomer.
4’-(Trifluoromethyl)phenylacetone: Similar functional groups but different core structure.
The uniqueness of this compound lies in its specific arrangement of the cyclopropyl and trifluoromethyl groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-cyclopropyl-2-[3-(trifluoromethyl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O/c13-12(14,15)10-3-1-2-8(6-10)7-11(16)9-4-5-9/h1-3,6,9H,4-5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEIRLSLNEUWXGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)CC2=CC(=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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